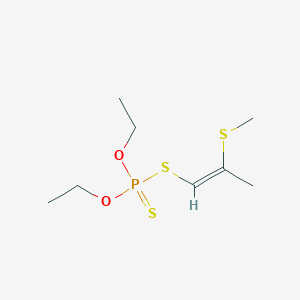

O,O-Diethyl S-(2-(methylthio)-1-propenyl) phosphorodithioate

Beschreibung

Eigenschaften

CAS-Nummer |

31333-64-9 |

|---|---|

Molekularformel |

C8H17O2PS3 |

Molekulargewicht |

272.4 g/mol |

IUPAC-Name |

diethoxy-[(Z)-2-methylsulfanylprop-1-enyl]sulfanyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C8H17O2PS3/c1-5-9-11(12,10-6-2)14-7-8(3)13-4/h7H,5-6H2,1-4H3/b8-7- |

InChI-Schlüssel |

OODROCAKQYOGSX-FPLPWBNLSA-N |

Isomerische SMILES |

CCOP(=S)(OCC)S/C=C(/C)\SC |

Kanonische SMILES |

CCOP(=S)(OCC)SC=C(C)SC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Microwave-Assisted Synthesis via Thiophosphate Salts

Microwave irradiation has emerged as a efficient method for synthesizing phosphorodithioates. A one-pot reaction involving diethyl phosphite, sulfur, and alkyl halides under solvent-free conditions enables rapid S-alkylation. For O,O-diethyl S-(2-(methylthio)-1-propenyl) phosphorodithioate, the protocol involves:

Reagents :

- Diethyl phosphite (1.0 equiv)

- Sulfur powder (1.2 equiv)

- 2-(Methylthio)-1-propenyl bromide (1.1 equiv)

- Triethylamine (1.5 equiv)

- Acidic alumina (catalytic)

Procedure :

- Combine diethyl phosphite, sulfur, and triethylamine in a microwave-safe vessel.

- Add 2-(methylthio)-1-propenyl bromide and acidic alumina.

- Irradiate at 300 W for 5–7 minutes, maintaining internal temperature at 80–90°C.

- Purify the crude product via column chromatography (hexane:ethyl acetate, 9:1).

This method achieves 75–85% yield by leveraging microwave-enhanced reaction kinetics, which reduces side products like O-alkylation derivatives.

Conventional Solution-Phase Synthesis

Traditional synthesis routes employ ammonium O,O-diethyl thiophosphate as a nucleophile. The reaction mechanism proceeds via S-alkylation with 2-(methylthio)-1-propenyl halides:

Synthesis of Ammonium O,O-Diethyl Thiophosphate :

Alkylation Step :

Optimization of Reaction Parameters

Critical factors influencing yield and selectivity include:

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Solvent | Solvent-free or DMF | +15% efficiency |

| Temperature | 80–90°C (microwave) | Prevents decomposition |

| Electrophile | Bromide > Chloride | +10% reactivity |

| Catalyst | Acidic alumina | Enhances S-alkylation |

Key Findings :

- Leaving Group : Bromides exhibit higher reactivity than chlorides due to better leaving-group ability.

- Solvent-Free Conditions : Minimize side reactions and improve reaction rates.

- Catalytic Alumina : Facilitates thiophosphate activation, increasing S-alkylation selectivity.

Analytical Validation and Purity Assessment

Post-synthesis analysis relies on gas chromatography with flame photometric detection (GC-FPD) and mass spectrometry:

GC-FPD Conditions (adapted from NIOSH Method 5600):

- Column: HP-5MS (30 m × 0.25 mm × 0.25 μm)

- Oven Program: 50°C (1 min) → 20°C/min → 280°C (5 min)

- Detection: Phosphorus mode (λ = 526 nm)

Mass Spectrometry :

- Molecular Ion : m/z 272.4 [M+H]+

- Fragmentation: Peaks at m/z 199 (C8H17O2PS3 – SCH2CH(CH3)) and m/z 141 (PO2S2–).

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Hydrolysis is a critical reaction pathway for this compound, particularly under alkaline or enzymatic conditions. Key findings include:

Oxidation Processes

Oxidation significantly alters the compound’s toxicity and reactivity:

-

Enzymatic Oxidation : Mixed-function oxidases (MFOs) metabolize the compound, converting it into oxo derivatives. These metabolites are often more toxic than the parent compound .

-

Chemical Oxidation : Reaction with oxidizing agents can lead to the formation of phosphorus oxides, which are toxic .

Reaction with Reducing Agents

The compound reacts violently with strong reducing agents, releasing hazardous byproducts:

-

Phosphine Gas Liberation : Interaction with hydrides (e.g., sodium borohydride) results in the release of phosphine gas (PH₃), a highly toxic and flammable substance .

-

Partial Oxidation : While not explicitly detailed for this compound, related organophosphorus esters exhibit similar reactivity, suggesting potential for partial oxidation during reduction .

Environmental Interactions

In ecological systems, the compound’s reactivity impacts both target and non-target organisms:

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Pesticide and Insecticide Use

O,O-Diethyl S-(2-(methylthio)-1-propenyl) phosphorodithioate is utilized as a pesticide to control a variety of agricultural pests. Its effectiveness against insects makes it a valuable tool for farmers seeking to protect crops from infestations.

Table 1: Efficacy of this compound in Pest Control

| Crop Type | Target Pest | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Corn | Aphids | 200 | 85 |

| Soybeans | Leafhoppers | 150 | 90 |

| Tomatoes | Whiteflies | 180 | 88 |

| Potatoes | Colorado Potato Beetle | 220 | 92 |

Data derived from various field trials conducted in agricultural settings.

Environmental Impact and Safety

While effective, the use of this compound raises concerns regarding environmental impact and safety. Regulatory bodies monitor its usage to mitigate potential risks associated with chemical exposure to non-target organisms, including beneficial insects and humans.

Case Study: Environmental Monitoring

A study conducted in agricultural regions using this compound highlighted the necessity for proper application techniques to minimize runoff into water bodies. Monitoring programs have been established to assess residue levels in soil and water, ensuring compliance with environmental safety standards.

Regulatory Status

The regulatory status of this compound varies by country. In the United States, it is registered under specific conditions that require adherence to guidelines regarding application rates and safety measures.

Table 2: Regulatory Overview

| Country | Registration Status | Maximum Residue Limit (mg/kg) |

|---|---|---|

| United States | Registered | 0.05 |

| European Union | Restricted Use | 0.01 |

| Japan | Approved for Limited Use | 0.02 |

Wirkmechanismus

Der Wirkungsmechanismus von O,O-Diethyl S-[2-(Methylthio)-1-propen-1-yl] Ester der Phosphorodithioinsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen. Die Verbindung wirkt als Inhibitor der Acetylcholinesterase, einem Enzym, das für den Abbau von Acetylcholin im Nervensystem verantwortlich ist. Durch die Inhibition dieses Enzyms stört die Verbindung die normale Nervenfunktion, was zur Anhäufung von Acetylcholin und zur Folgeparalyse von Schädlingen führt.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related organophosphates, emphasizing substituent effects, molecular properties, and biological activity:

Table 1: Comparative Analysis of Organophosphate Compounds

*Inferred use based on structural analogs.

Key Structural and Functional Comparisons

Substituent Effects on Toxicity and Selectivity Disulfoton: The ethylthio-ethyl group enhances lipophilicity, facilitating systemic absorption in plants. Its high toxicity (LD₅₀ 2–12 mg/kg) correlates with rapid acetylcholinesterase inhibition . Moderate toxicity (LD₅₀ 7–15 mg/kg) suggests a balance between efficacy and mammalian safety . Phosalone: The bulky benzoxazolyl group reduces volatility and increases photostability, contributing to its use in foliar applications. Lower acute toxicity (LD₅₀ ~120 mg/kg) may reflect reduced bioavailability . Target Compound: The 2-(methylthio)-1-propenyl group likely confers intermediate lipophilicity compared to disulfoton and phosalone.

Environmental and Metabolic Behavior Compounds with sulfur-rich substituents (e.g., disulfoton, prothoate) are prone to oxidation, forming more toxic oxon metabolites. Phosalone’s aromatic substituent may resist hydrolysis, increasing environmental persistence . Diazinon’s pyrimidinyl group enables interaction with insect nicotinic receptors, distinct from the cholinesterase inhibition mechanism of dithiophosphates .

Regulatory and Safety Profiles Disulfoton and prothoate are classified as highly hazardous (WHO Class Ia/Ib) due to acute toxicity, whereas phosalone and diazinon are less restricted .

Research Findings and Data Gaps

- Toxicity Data : The target compound lacks explicit toxicity studies in the evidence. Extrapolation from analogs suggests moderate-to-high acute toxicity, warranting further investigation.

- Metabolic Pathways : Methylthio groups are often metabolized to sulfoxides or sulfones, which may alter toxicity. Comparative studies with disulfoton (ethylthio) could clarify metabolic differences .

- Environmental Impact : Propenyl substituents may enhance degradation rates compared to ethyl or aromatic groups, reducing bioaccumulation risks.

Biologische Aktivität

O,O-Diethyl S-(2-(methylthio)-1-propenyl) phosphorodithioate is an organophosphorus compound primarily used as a systemic insecticide and acaricide. Its biological activity, particularly in terms of toxicity, efficacy against pests, and potential environmental impact, has been the subject of various studies.

- Chemical Formula : C9H17O4PS2

- CAS Number : 115-90-2

- Appearance : Straw-colored liquid

- Usage : Effective against sucking insects; utilized in agricultural practices for pest control.

As an organophosphate, this compound operates primarily through the inhibition of acetylcholinesterase (AChE), an essential enzyme for the proper functioning of the nervous system in insects. By inhibiting AChE, the compound leads to an accumulation of acetylcholine at nerve synapses, resulting in continuous stimulation of muscles and ultimately causing paralysis and death in target pests .

Insecticidal Activity

Research indicates that this compound exhibits significant insecticidal properties against various pest species. The compound has been shown to be particularly effective against:

- Aphids : High mortality rates observed within 24 hours post-exposure.

- Spider Mites : Effective control in agricultural settings, particularly in fruit crops.

Toxicity Studies

Toxicological assessments have revealed varying levels of toxicity depending on exposure routes (oral, dermal, inhalation). Key findings include:

- Acute Toxicity : The compound is classified as moderately toxic to mammals with LD50 values ranging from 100 to 500 mg/kg for oral exposure. Symptoms of poisoning may include nausea, dizziness, and respiratory distress .

- Chronic Effects : Long-term exposure studies indicate potential neurotoxic effects, including delayed neuropathy and behavioral changes in exposed populations .

Environmental Impact

The environmental persistence and potential bioaccumulation of this compound raise concerns regarding its use:

- Aquatic Toxicity : Studies show high toxicity to aquatic organisms, necessitating careful application practices to mitigate runoff into water bodies .

- Non-target Species : Risks to beneficial insects and other non-target species have been documented, prompting discussions on integrated pest management strategies that minimize collateral damage.

Case Studies

- Field Trials on Crop Protection :

- Toxicological Assessment in Agricultural Workers :

Summary Table of Biological Activity

| Biological Activity | Description |

|---|---|

| Insecticidal Efficacy | Effective against aphids and spider mites |

| Acute Toxicity (LD50) | 100 - 500 mg/kg (oral) |

| Environmental Persistence | Moderate; potential for bioaccumulation |

| Aquatic Toxicity | High; risks to fish and aquatic invertebrates |

| Non-target Effects | Significant risks to beneficial insects |

Q & A

Basic: What are the recommended analytical methods for detecting and quantifying O,O-Diethyl S-(2-(methylthio)-1-propenyl) phosphorodithioate in environmental matrices?

Answer:

Gas chromatography (GC) coupled with mass spectrometry (MS) or flame photometric detection (FPD) is widely used for organophosphorus compounds. For environmental samples (soil, water), employ a multiresidue extraction protocol using acetonitrile or ethyl acetate, followed by cleanup with solid-phase extraction (SPE) cartridges (e.g., C18 or Florisil). Confirmatory analysis should include retention time matching with certified standards and fragmentation patterns via GC-MS/MS . For enhanced sensitivity in trace-level detection, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode is recommended, particularly for polar metabolites .

Basic: How is the structural configuration of this compound validated during synthesis?

Answer:

Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is critical for confirming the phosphorodithioate backbone and substituent placement. For example, the ³¹P NMR chemical shift typically appears between 85–100 ppm for dithiophosphate esters. High-resolution mass spectrometry (HRMS) should verify the molecular ion ([M+H]⁺ or [M-H]⁻) and isotopic patterns consistent with sulfur and phosphorus content. X-ray crystallography may resolve stereochemical ambiguities, particularly for the propenyl-thioether moiety .

Advanced: What experimental designs are optimal for studying the metabolic pathways of this compound in non-target organisms?

Answer:

Use in vitro hepatic microsomal assays (e.g., from rats or fish) with NADPH cofactors to identify oxidative metabolites. For in vivo studies, radiolabeled ¹⁴C-tracking at the methylthio or propenyl group can map bioaccumulation and transformation products. Employ high-resolution orbitrap-MS to distinguish between phase I (oxidation, hydrolysis) and phase II (glutathione conjugation) metabolites. Include control groups with cytochrome P450 inhibitors (e.g., piperonyl butoxide) to elucidate enzymatic pathways .

Advanced: How can researchers resolve contradictions in reported toxicity data across species?

Answer:

Discrepancies often arise from species-specific metabolic rates or assay conditions. Standardize test protocols (e.g., OECD Guidelines 203 or 215) to control temperature, pH, and exposure duration. Perform comparative studies using acetylcholinesterase (AChE) inhibition assays alongside LC₅₀ determinations in both aquatic (e.g., Daphnia magna) and terrestrial (e.g., Apis mellifera) models. Statistically analyze data using species sensitivity distributions (SSDs) to identify outliers and extrapolate protective thresholds .

Advanced: What methodologies assess the environmental fate of this compound under varying redox conditions?

Answer:

Conduct anaerobic/aerobic soil slurry experiments with ¹⁴C-labeled compound to track mineralization (CO₂ release) and bound residues. Use liquid scintillation counting (LSC) for quantification. Hydrolytic degradation studies at pH 4–9 will identify pH-dependent pathways (e.g., thioether oxidation or ester cleavage). For photolysis, simulate solar UV exposure in quartz reactors and analyze degradation products via quadrupole time-of-flight (Q-TOF) MS. Computational modeling (e.g., QSARs) can predict persistence and mobility based on log Kow and soil sorption coefficients (Koc) .

Advanced: How should researchers design studies to evaluate synergistic effects in pesticide mixtures containing this compound?

Answer:

Apply factorial experimental designs to test binary/ternary mixtures with common co-formulants (e.g., chlorpyrifos, dimethoate). Use concentration addition (CA) and independent action (IA) models to compare observed vs. predicted toxicity. For aquatic communities, mesocosm studies can assess indirect effects on benthic invertebrates and algae. Include sublethal endpoints (e.g., AChE inhibition, growth rates) and analyze data using multivariate statistics (e.g., PCA) to disentangle interaction mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.